molecular formula C9H8F2O B574779 1-(4-(Difluoromethyl)phenyl)ethanone CAS No. 179990-93-3

1-(4-(Difluoromethyl)phenyl)ethanone

Cat. No.: B574779
CAS No.: 179990-93-3
M. Wt: 170.159
InChI Key: XSVXRIZSFVAIRI-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethyl)phenyl)ethanone is an aromatic ketone with the molecular formula C9H8F2O and a molecular weight of 170.16 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to an ethanone group. It is commonly used in various chemical and industrial applications due to its unique properties.

Scientific Research Applications

1-(4-(Difluoromethyl)phenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures to prevent exposure and procedures to follow in case of exposure .

Future Directions

While specific future directions for “1-(4-(Difluoromethyl)phenyl)ethanone” were not found in the search results, there is ongoing research in the field of difluoromethylation . This research is focused on developing new reagents and methods for difluoromethylation, which could potentially impact the synthesis and applications of compounds like "this compound" .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Difluoromethyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the difluoromethylation of aromatic ketones. This process typically uses difluoromethylating agents such as difluoromethyl phenyl sulfone in the presence of a base like potassium tert-butoxide (tBuOK) in tetrahydrofuran (THF) at temperatures ranging from -20°C to room temperature .

Industrial Production Methods: Industrial production of this compound often involves large-scale difluoromethylation reactions using metal-based catalysts. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Difluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to changes in biological activity and potential therapeutic effects .

Comparison with Similar Compounds

  • 1-(4-Fluoromethyl)phenyl)ethanone
  • 1-(4-Trifluoromethyl)phenyl)ethanone
  • 1-(4-Methyl)phenyl)ethanone

Uniqueness: 1-(4-(Difluoromethyl)phenyl)ethanone is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and reactivity compared to its analogs .

Properties

IUPAC Name

1-[4-(difluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVXRIZSFVAIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00665916
Record name 1-[4-(Difluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179990-93-3
Record name 1-[4-(Difluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(Difluoromethyl)acetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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